REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[C:11]([C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1)([CH3:14])([CH3:13])[CH3:12].[F-].[K+]>C1(C)C=CC=CC=1>[C:11]([C:15]1[CH:20]=[CH:19][C:18]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)=[CH:17][CH:16]=1)([CH3:14])([CH3:13])[CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
palladium tetrakis triphenylphosphine
|
Quantity
|
1.156 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is purged with nitrogen three times
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen
|
Type
|
ADDITION
|
Details
|
At the reflux temperature, water (5 mL) is added to the reaction
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate and Celite®
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
This mixture is then filtered through a pad of Celite®
|
Type
|
ADDITION
|
Details
|
The solution is poured into a separatory funnel
|
Type
|
WASH
|
Details
|
the organic layer is washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |